![molecular formula C39H34N2O2 B13828140 2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure featuring two oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diphenyl-4,5-dihydro-1,3-oxazol-5-one with 4-phenyl-N-tosyl-1-azabuta-1,3-diene under controlled conditions . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of substituted compounds.
科学的研究の応用
2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole stands out due to its dual oxazole rings, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C39H34N2O2 |
|---|---|
分子量 |
562.7 g/mol |
IUPAC名 |
2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C39H34N2O2/c1-39(27-28-17-7-2-8-18-28,37-40-33(29-19-9-3-10-20-29)35(42-37)31-23-13-5-14-24-31)38-41-34(30-21-11-4-12-22-30)36(43-38)32-25-15-6-16-26-32/h2-26,33-36H,27H2,1H3 |
InChIキー |
IGVIJCJVSBUFQB-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


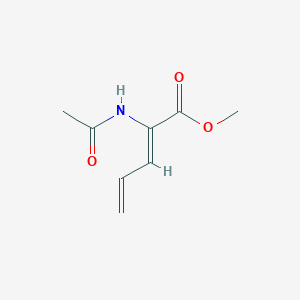
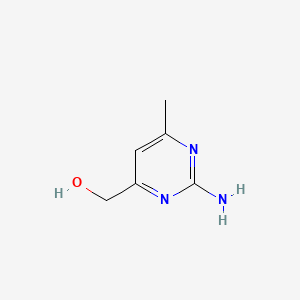
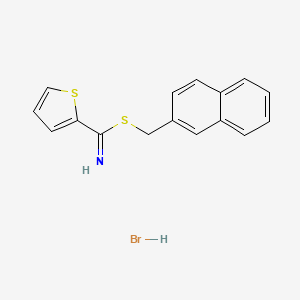
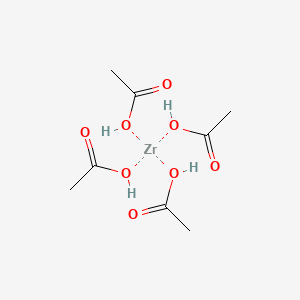
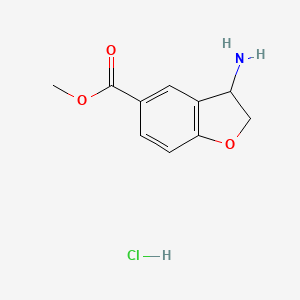
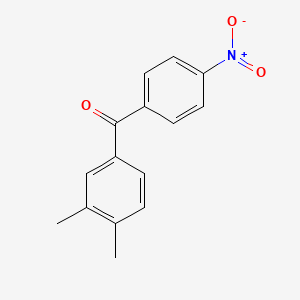
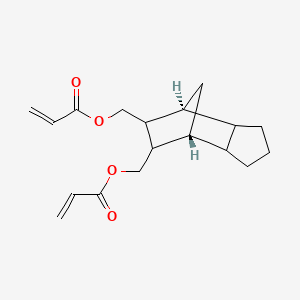
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
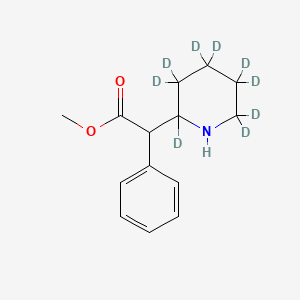
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

